molecular formula C18H18ClN5O3 B2982603 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 895017-43-3

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2982603
CAS RN: 895017-43-3
M. Wt: 387.82
InChI Key: XSJHBMJLWFJSGY-UHFFFAOYSA-N
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Description

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O3 and its molecular weight is 387.82. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

A series of pyrazolo[3,4-d]pyrimidine derivatives, closely related to 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide, have been synthesized and evaluated for their antitumor activity. These derivatives were tested against human breast adenocarcinoma cell lines, with some showing mild to moderate activity compared to the reference antitumor agent doxorubicin. Notably, a specific derivative within this series demonstrated the most significant activity, with an IC50 in the micromolar range (El-Morsy et al., 2017).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives with antimicrobial and anticancer properties have been developed, stemming from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds were characterized using various spectroanalytical techniques and exhibited significant activity against cancer cells, surpassing the reference drug doxorubicin in some cases. Furthermore, these derivatives displayed good to excellent antimicrobial activity, highlighting their potential as dual-function agents (Hafez et al., 2016).

Cytotoxic Activity

Different aryloxy groups have been attached to the pyrimidine ring in certain pyrazol-1-yl acetamide derivatives to explore new anticancer agents. One compound from this series showed notable cancer cell growth inhibition against various cancer cell lines, indicating its potential as a therapeutic agent (Al-Sanea et al., 2020).

Antinociceptive and Anti-inflammatory Properties

Thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. Some derivatives demonstrated significant activities in these areas, providing insights into the development of new therapeutic agents for pain and inflammation management (Selvam et al., 2012).

properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3/c19-12-3-1-4-13(7-12)24-17-15(9-22-24)18(26)23(11-21-17)10-16(25)20-8-14-5-2-6-27-14/h1,3-4,7,9,11,14H,2,5-6,8,10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJHBMJLWFJSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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